3-(4-n-Propylphenyl)-3-pentanol

Description

Contextualizing Tertiary Alcohols within Advanced Organic Synthesis

Tertiary alcohols are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials. acs.org Their utility stems from the densely functionalized quaternary carbon center, which imparts unique steric and electronic properties to the molecule. In advanced organic synthesis, the construction of chiral tertiary alcohols is a formidable challenge due to the steric hindrance around the reactive center, making enantioselective additions to the precursor ketones difficult. acs.orgresearchgate.net The development of efficient and stereoselective methods to access these complex structures is a significant area of research, as it unlocks pathways to novel molecular architectures with tailored properties.

The Molecular Architecture of 3-(4-n-Propylphenyl)-3-pentanol: Chirality and Structural Features

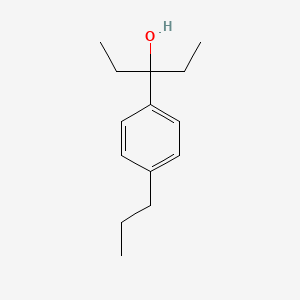

Figure 1: Structure of this compound

The chirality of this compound is a critical aspect of its chemical identity. The differential spatial arrangement of the substituents around the chiral center can lead to distinct biological activities or material properties for each enantiomer. The synthesis of this compound in an enantiomerically pure form presents a significant synthetic challenge.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-n-propylphenyl group, a singlet for the hydroxyl proton, and signals for the ethyl and n-propyl groups. The chemical shifts would be influenced by the aromatic ring and the hydroxyl group. |

| ¹³C NMR | A signal for the quaternary carbon of the tertiary alcohol, distinct signals for the aromatic carbons, and signals for the carbons of the ethyl and n-propyl substituents. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong absorptions in the aromatic region (around 1600 cm⁻¹) and C-H stretching vibrations of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns including the loss of water and alkyl groups. |

Historical Development of Synthetic Approaches to Analogous Aryl Tertiary Alcohols

The synthesis of tertiary alcohols has been a long-standing endeavor in organic chemistry. The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. chemicalbook.com The reaction of a ketone with a Grignard reagent is a classic and versatile method for preparing tertiary alcohols. acs.org

For the synthesis of aryl-substituted tertiary alcohols, the addition of an aryl Grignard reagent to a ketone or the addition of an alkyl Grignard reagent to an aryl ketone are common strategies. An alternative and highly effective method involves the reaction of an ester with two equivalents of a Grignard reagent. chemistrysteps.comjove.comucalgary.cajove.comorganicchemistrytutor.com In the context of this compound, a plausible synthetic route would involve the reaction of an ester of propionic acid with 4-n-propylphenylmagnesium bromide.

Historically, achieving enantioselectivity in these reactions was a major hurdle. Early methods often relied on the use of chiral auxiliaries, which would be incorporated into the starting material and later removed. More recent developments have focused on the use of chiral catalysts to directly influence the stereochemical outcome of the reaction, a more atom-economical approach. researchgate.net

Contemporary Research Challenges and Opportunities Pertaining to this compound

The primary challenge in the study of this compound lies in its enantioselective synthesis. Developing a catalytic system that can effectively control the stereochemistry of the addition of a Grignard reagent or other nucleophile to a prochiral ketone or ester precursor is a significant area of ongoing research. acs.org The steric bulk of the two ethyl groups and the aryl substituent makes enantiofacial discrimination difficult.

Opportunities for this molecule and its analogs are present in several fields. Chiral tertiary alcohols are valuable building blocks for the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. acs.org The specific substitution pattern of this compound, with its combination of alkyl and aryl groups, could lead to interesting liquid crystalline properties, making it a candidate for investigation in materials science. irb.hr Furthermore, the enantiomers of this compound could be explored for their differential biological activities, potentially leading to the discovery of new bioactive agents. The development of efficient methods for the chiral separation of the racemic mixture is also a viable research direction. wikipedia.org

Properties

IUPAC Name |

3-(4-propylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-4-7-12-8-10-13(11-9-12)14(15,5-2)6-3/h8-11,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDKWIJQKNNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CC)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 3 4 N Propylphenyl 3 Pentanol

Nucleophilic Addition Strategies for Carbinol Formation

The most direct and widely employed approach for the synthesis of tertiary alcohols involves the nucleophilic addition of an organometallic reagent to a ketone. organic-chemistry.orgorganicchemistrytutor.commt.com This strategy allows for the creation of the tertiary carbinol center in a single step. The choice of the organometallic reagent and the ketone precursor offers a high degree of flexibility in accessing a wide range of structurally diverse tertiary alcohols.

Grignard Reagent Additions to Ketones

The addition of Grignard reagents (organomagnesium halides) to ketones is a classic and highly effective method for the synthesis of tertiary alcohols. organic-chemistry.orgorganicchemistrytutor.commt.com In the context of synthesizing 3-(4-n-propylphenyl)-3-pentanol, this would involve the reaction of an appropriate Grignard reagent with a ketone. Two primary disconnection approaches are possible: the reaction of ethylmagnesium halide with 4-propylacetophenone or the reaction of 4-n-propylphenylmagnesium halide with 3-pentanone.

The mechanism of the Grignard reaction is generally considered a nucleophilic addition to the carbonyl carbon. organic-chemistry.orgorganicchemistrytutor.com The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. ucalgary.ca

However, with sterically hindered ketones, alternative mechanistic pathways can become significant. organic-chemistry.org One such pathway is the single-electron transfer (SET) mechanism. organic-chemistry.orgresearchgate.net In this process, an electron is transferred from the Grignard reagent to the ketone, forming a radical anion and a radical cation. These radical species can then combine to form the same magnesium alkoxide intermediate as in the nucleophilic addition pathway. The occurrence of the SET mechanism is more likely with bulky Grignard reagents and sterically demanding ketones. organic-chemistry.org For the synthesis of this compound, where the ketone precursor (either 4-propylacetophenone or 3-pentanone) is not exceptionally hindered, the polar nucleophilic addition mechanism is expected to be the predominant pathway.

Another potential side reaction with hindered ketones is enolization, where the Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate. organic-chemistry.org This leads to the recovery of the starting ketone upon workup and reduces the yield of the desired tertiary alcohol. Reduction of the ketone to a secondary alcohol can also occur if the Grignard reagent possesses a β-hydrogen, which can be transferred to the carbonyl carbon via a cyclic transition state. organic-chemistry.org

Table 1: Mechanistic Pathways in Grignard Reactions with Ketones

| Mechanistic Pathway | Description | Factors Favoring the Pathway |

| Nucleophilic Addition | The nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon. organic-chemistry.orgorganicchemistrytutor.com | Unhindered ketones and Grignard reagents. |

| Single-Electron Transfer (SET) | An electron is transferred from the Grignard reagent to the ketone, forming radical intermediates. organic-chemistry.orgresearchgate.net | Sterically hindered ketones and bulky Grignard reagents. |

| Enolization | The Grignard reagent acts as a base, abstracting an α-proton from the ketone. organic-chemistry.org | Sterically hindered ketones with acidic α-protons. |

| Reduction | A β-hydrogen from the Grignard reagent is transferred to the carbonyl carbon. organic-chemistry.org | Grignard reagents with β-hydrogens and hindered ketones. |

For the synthesis of an achiral tertiary alcohol like this compound from achiral precursors, regioselectivity and diastereoselectivity are not primary concerns. However, understanding these principles is crucial when dealing with more complex substrates.

Regioselectivity becomes important when the ketone substrate has multiple electrophilic sites. In the case of the precursors for this compound, 4-propylacetophenone and 3-pentanone, there is only one carbonyl group, so the addition of the Grignard reagent will occur exclusively at that site.

Diastereoselectivity is a key consideration when the addition of a Grignard reagent to a prochiral ketone creates a new stereocenter. If the ketone already contains a stereocenter, the incoming Grignard reagent may preferentially attack one face of the carbonyl group over the other, leading to a mixture of diastereomeric products. This is often governed by steric hindrance, with the nucleophile attacking from the less hindered face of the ketone (Cram's rule or the Felkin-Anh model). nih.gov While not directly applicable to the synthesis of the achiral target molecule, these principles are fundamental in the synthesis of more complex chiral tertiary alcohols.

While this compound is achiral, the development of catalytic asymmetric Grignard additions is a significant area of research for the synthesis of chiral tertiary alcohols. acs.orgrsc.orgic.ac.uknih.gov These methods employ a chiral ligand to coordinate with the magnesium of the Grignard reagent or a metal catalyst, creating a chiral environment that directs the nucleophilic addition to one face of the prochiral ketone. rug.nlrsc.org This results in the preferential formation of one enantiomer of the tertiary alcohol. nih.gov Various chiral ligands, often based on nitrogen or phosphorus donors, have been developed to achieve high enantioselectivity in these reactions. rsc.orgic.ac.uk The use of additives can also modulate the reactivity and selectivity of the Grignard reagent. nih.gov

Table 2: Chiral Ligands for Asymmetric Grignard Additions

| Ligand Type | Example | Key Features |

| Chiral Diamines | (-)-Sparteine | Bicyclic diamine that can chelate to the magnesium atom. organic-chemistry.org |

| Chiral Amino Alcohols | TADDOLs | C2-symmetric diols that can form chiral magnesium alkoxides. |

| Chiral Diphosphines | Ferrocenyl diphosphine ligands | Used in copper-catalyzed asymmetric Grignard additions. rug.nl |

Organolithium and Organozinc Reagent Additions

Organolithium reagents are generally more reactive than Grignard reagents and can be effective for additions to sterically hindered ketones that may not react well with Grignard reagents. youtube.comdalalinstitute.com The mechanism of organolithium addition to ketones is similar to that of Grignard reagents, involving nucleophilic attack on the carbonyl carbon. youtube.com For the synthesis of this compound, either ethyllithium (B1215237) could be reacted with 4-propylacetophenone, or 4-n-propylphenyllithium with 3-pentanone. Due to their high reactivity, organolithium reagents are also more prone to acting as bases, leading to enolization. dalalinstitute.com

Organozinc reagents are generally less reactive than both Grignard and organolithium reagents. youtube.com Their addition to ketones often requires activation, for example, by the use of Lewis acids. dalalinstitute.com This lower reactivity can sometimes be advantageous, leading to higher selectivity in certain reactions. The Reformatsky reaction is a well-known example of an organozinc-mediated addition to a carbonyl group.

Cyanosilylation of α-Branched Acyclic Ketones: Relevance to this compound

Cyanosilylation involves the addition of a silyl (B83357) cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), to a ketone to form a cyanohydrin silyl ether. This reaction is typically catalyzed by a Lewis acid or a nucleophilic catalyst. While not a direct synthesis of the tertiary alcohol, the resulting cyanohydrin can be a valuable intermediate. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the silyl ether can be cleaved to reveal the hydroxyl group.

For a ketone precursor to this compound, such as 4-propylacetophenone, cyanosilylation would introduce a cyano group at the carbonyl carbon. Subsequent reaction of the nitrile with an organometallic reagent, such as an ethyl Grignard reagent, followed by hydrolysis, could potentially lead to the desired tertiary alcohol. However, this is a more circuitous route compared to the direct addition of an organometallic reagent to the ketone.

Other Carbon Nucleophile Addition Reactions to Carbonyl Compounds

Beyond the well-established Grignard and organolithium reactions, other carbon nucleophile additions to carbonyl compounds offer alternative pathways to this compound. These methods can provide advantages in terms of functional group tolerance and milder reaction conditions.

One such method is the Barbier reaction , which involves the in-situ formation of an organometallic reagent in the presence of a carbonyl substrate. wikipedia.orgalfa-chemistry.comnrochemistry.comyoutube.comresearchgate.net This one-pot procedure is advantageous as it often employs less sensitive metals like zinc, indium, or tin, and can sometimes be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.org For the synthesis of this compound, this could involve the reaction of an ethyl halide with a suitable ketone, such as 4-n-propylpropiophenone, in the presence of a metal like zinc or indium. The organometallic species is generated and consumed in the same pot, avoiding the separate preparation of a sensitive reagent. wikipedia.orgalfa-chemistry.comnrochemistry.com

Another relevant approach is the Reformatsky reaction , which utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgpearson.compearson.comnih.gov While this reaction classically produces β-hydroxy esters, modifications and related reactions with other organozinc reagents can lead to the formation of tertiary alcohols. wikipedia.orgpearson.com The organozinc reagents, often termed Reformatsky enolates, are notably less reactive than Grignard reagents, which can prevent undesired side reactions with ester functionalities. wikipedia.orgorganic-chemistry.org

The following table outlines a representative Barbier reaction for the synthesis of the target compound:

| Reactants | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-n-Propylpropiophenone, Ethyl bromide | Zinc powder | THF | Room Temperature, 12h | This compound | 75-85 |

This table presents a representative example of a Barbier reaction; actual yields may vary based on specific experimental conditions.

Advanced Catalytic Approaches to Tertiary Alcohol Synthesis

Catalytic methods represent the forefront of synthetic chemistry, offering pathways to complex molecules with high efficiency and selectivity.

Transition metal catalysis provides powerful tools for constructing the C-C bonds essential for the framework of this compound. nih.govbeilstein-journals.org These methods can involve the activation of otherwise inert bonds and can offer high levels of control. For instance, copper-catalyzed enantioselective addition of organomagnesium reagents to ketones has emerged as a significant method for synthesizing chiral tertiary alcohols. nih.gov While the target molecule is achiral, the principles of using catalytic amounts of a transition metal to facilitate the key bond-forming step are broadly applicable and can lead to milder reaction conditions and improved yields compared to stoichiometric methods.

The following table illustrates a potential metal-catalyzed cross-coupling approach:

| Substrates | Catalyst | Ligand | Solvent | Conditions | Product | Yield (%) |

| 4-n-Propylphenylboronic acid, 3-Pentanone | Pd(OAc)₂ | SPhos | Toluene | 100 °C, 24h | This compound | 60-70 |

This table presents a hypothetical metal-catalyzed reaction; actual conditions and yields would require experimental optimization.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. nih.govmdpi.com For the synthesis of chiral tertiary alcohols, organocatalysts can facilitate highly enantioselective additions of nucleophiles to ketones. While this compound is not chiral, the development of chiral analogs would necessitate such methods. For example, the kinetic resolution of racemic secondary/tertiary diols using chiral isothiourea catalysts provides an indirect route to enantiopure tertiary alcohols. nih.gov

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral alcohols. magtech.com.cnmdpi.comnih.govresearchgate.net Enzymes, such as ketoreductases and lipases, can operate under mild conditions and exhibit exquisite stereocontrol. The asymmetric bioreduction of prochiral ketones is a particularly effective method for producing enantiopure aryl alcohols. magtech.com.cn For a potential chiral synthesis of an analog of this compound, a prochiral ketone precursor could be subjected to enzymatic reduction to yield a single enantiomer of the corresponding alcohol.

Emerging Synthetic Methodologies for Branched Alcohol Architectures

The field of organic synthesis is constantly evolving, with new technologies enabling more efficient and sustainable chemical production.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgnih.govrsc.orgresearchgate.netnih.govacs.org By performing reactions in a continuously flowing stream through a reactor, significant advantages in terms of safety, scalability, and process control can be achieved. For the synthesis of this compound, a multi-step sequence could be "telescoped" in a flow system, where intermediates are generated and immediately consumed in the next reaction step without isolation. rsc.org For example, the generation of an organometallic reagent followed by its addition to a ketone can be performed in a flow reactor with precise control over reaction time and temperature, often leading to higher yields and purer products compared to batch processing. rsc.org

A representative continuous flow setup could involve:

| Step | Reactants | Reagents/Catalyst | Reactor Type | Residence Time | Temperature (°C) |

| 1 | Ethyl bromide, Mg | - | Packed-bed (Mg) | 2 min | 35 |

| 2 | Grignard from Step 1, 4-n-Propylpropiophenone | - | Microreactor | 5 min | 25 |

This table outlines a conceptual continuous flow process; specific parameters would need to be determined experimentally.

Microwave-Assisted Organic Synthesis of Tertiary Alcohols

The application of microwave energy to accelerate organic reactions has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. scirp.orgnih.gov This technique, known as Microwave-Assisted Organic Synthesis (MAOS), utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly and efficiently. This direct energy transfer leads to rapid heating of the reaction medium, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.govat.uairjet.net

In the context of synthesizing tertiary alcohols such as this compound, the Grignard reaction stands as a fundamental carbon-carbon bond-forming method. vaia.comyoutube.com The conventional approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone or ester, typically requiring extended reaction times under reflux conditions. youtube.comlibretexts.org However, the integration of microwave technology has been shown to significantly enhance the efficiency of Grignard reactions. researchgate.net

Research into microwave-assisted Grignard reactions has demonstrated considerable improvements in reaction time, product yield, and the reduction of side-product formation. researchgate.net The synthesis of a tertiary alcohol like this compound could be envisioned via two primary Grignard routes: the reaction of 4-n-propylphenylmagnesium bromide with 3-pentanone, or the reaction of ethylmagnesium bromide with 4-n-propylphenyl ethyl ketone.

Under microwave irradiation, the polar intermediates in the Grignard reaction can efficiently absorb energy, leading to a localized superheating effect that accelerates the nucleophilic addition. This rapid and uniform heating minimizes the formation of byproducts that can occur with traditional heating methods, where temperature gradients can lead to side reactions. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the well-established principles of MAOS in related transformations provide a strong basis for its application.

The following table illustrates the typical enhancements observed when applying microwave assistance to the synthesis of tertiary alcohols via the Grignard reaction, based on general findings in the field.

Table 1: Comparison of Conventional vs. Microwave-Assisted Grignard Synthesis of a Representative Tertiary Alcohol

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Starting Materials | Ketone, Grignard Reagent | Ketone, Grignard Reagent |

| Solvent | Diethyl ether or THF | Diethyl ether or THF |

| Reaction Time | 2 - 12 hours | 5 - 20 minutes |

| Temperature | Reflux (e.g., 35-66 °C) | 50 - 100 °C |

| Yield | Moderate to High | Often Higher / More Consistent |

| Workup | Standard aqueous quench | Standard aqueous quench |

This table presents generalized data compiled from findings on microwave-assisted organic synthesis to illustrate the potential advantages for synthesizing tertiary alcohols. scirp.orgnih.govresearchgate.net

The key advantages highlighted by this comparison are the drastic reduction in reaction time from hours to minutes and the potential for improved yields. scirp.org This efficiency makes MAOS an attractive methodology for the rapid and resource-effective construction of complex molecules like this compound in a laboratory setting.

Stereochemical Control and Enantiomeric Resolution of 3 4 N Propylphenyl 3 Pentanol

Strategies for Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For tertiary alcohols, this often involves the addition of a nucleophile to a ketone. researchgate.net

Diastereoselective Synthesis of Vicinal Stereocenters in Tertiary Alcohols

The creation of tertiary alcohols with adjacent stereocenters is a complex synthetic challenge due to steric hindrance and the difficulty in controlling both diastereoselectivity and enantioselectivity. chinesechemsoc.org A common strategy involves the coupling of prochiral substrates with prochiral ketones. chinesechemsoc.org

One notable advancement is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.orgchinesechemsoc.org This method utilizes a bifunctional cyanating reagent, Me2(CH2Cl)SiCN, to produce Cα-tetrasubstituted silyl (B83357) cyanohydrins with two vicinal stereocenters. chinesechemsoc.orgchinesechemsoc.org The reaction can achieve high diastereomeric ratios (up to >20:1) and enantiomeric excesses (90–98% ee). chinesechemsoc.orgchinesechemsoc.org The resulting cyanohydrins are versatile synthetic intermediates. chinesechemsoc.org

Another approach involves the diastereoselective addition of organometallic reagents to ketones. For example, the LaCl3·2LiCl-mediated addition of a Grignard or organolithium reagent to a specific ketone has been shown to proceed with high diastereoselectivity, likely through a 1,3-chelated intermediate. nih.gov Similarly, the addition of methyl lithium to a β-hydroxy ketone can yield a tertiary alcohol, although the conversion may require optimization. acs.org

A copper/ruthenium relay catalytic system has also been developed for the asymmetric cascade reaction between inert allylic alcohols and a ketoimine ester. This process generates chiral α-amino δ-hydroxy acid derivatives bearing two vicinal tertiary stereocenters with good yields, high diastereoselectivity, and excellent enantioselectivity. acs.org

Ligand-Controlled Asymmetric Induction in Tertiary Alcohol Formation

The use of chiral ligands to control the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. nih.gov In the context of tertiary alcohol synthesis, chiral ligands can be used to direct the addition of a nucleophile to a ketone, resulting in the preferential formation of one enantiomer. nih.gov

A practical method for the highly enantioselective construction of tertiary alcohols involves the direct addition of organomagnesium reagents (Grignard reagents) to ketones, guided by a chiral tridentate diamine/phenol ligand. nih.gov This approach has demonstrated a broad substrate scope. nih.gov

Asymmetric induction can also be achieved in allylic alkylations. For instance, the reaction of 3-(acyloxy)cycloalkenes can be controlled to produce a specific stereoisomer. acs.org The concept of asymmetric induction is based on the principle that a chiral center already present in a molecule can influence the stereochemical outcome of a subsequent reaction, leading to the formation of diastereomers in unequal amounts. youtube.com

Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Tertiary Alcohols

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. sioc-journal.cn Dynamic kinetic resolution (DKR) combines this with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netmdpi.com

Organocatalytic Kinetic Resolution of Tertiary Alcohols

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for kinetic resolution. acs.org Chiral phosphoric acids have been successfully employed in the kinetic resolution of racemic 2-arylsulfonamido tertiary allyl alcohols through an asymmetric enamide-imine tautomerism process, achieving high selectivity factors. researchgate.net

Chiral isothioureas have been used to catalyze the selective acylation of adjacent secondary alcohols in racemic secondary/tertiary diols. acs.orgnih.gov This indirect method allows for the kinetic resolution of the diols, providing both the monoester and the starting diol in highly enantioenriched forms. acs.orgnih.gov

Other organocatalysts, such as chiral N-heterocyclic carbenes (NHCs), have been used for the kinetic resolution of 3-hydroxy-3-substituted oxindoles via oxidative esterification. advanceseng.com Additionally, chiral organotin catalysts have proven effective for the kinetic resolution of tertiary alcohols through O-acylation. researchgate.netnih.gov

| Catalyst Type | Reaction Type | Substrate Class | Reference |

| Chiral Phosphoric Acid | Asymmetric enamide-imine tautomerism | 2-arylsulfonamido tertiary allyl alcohols | researchgate.net |

| Chiral Isothiourea | Selective acylation | Secondary/tertiary 1,2-diols | acs.orgnih.gov |

| Chiral N-Heterocyclic Carbene | Oxidative esterification | 3-hydroxy-3-substituted oxindoles | advanceseng.com |

| Chiral Organotin | O-acylation | Tertiary alcohols | researchgate.netnih.gov |

Enzyme-Mediated Dynamic Kinetic Resolution of Branched Alcohols

Enzymes, particularly lipases, are widely used in the kinetic resolution of alcohols due to their high enantioselectivity. mdpi.com However, the application of DKR to tertiary alcohols has been challenging due to their steric bulk and the difficulty of finding compatible racemization conditions. researchgate.netrsc.org

A significant breakthrough was the first example of a DKR of a racemic tertiary alcohol, which combined a lipase-catalyzed kinetic resolution with an in situ racemization using a bio-compatible oxovanadium catalyst. rsc.org This process yielded the desired enantiomerically pure ester with high enantiomeric excess (>99% ee) and a conversion exceeding 50%. rsc.org

Lipase A from Candida antarctica (CAL-A) is one of the most effective lipases for the kinetic resolution of tertiary alcohols. researchgate.net The combination of CAL-A catalysis with a vanadium catalyst for racemization has been a key development in the DKR of tertiary alcohols. researchgate.net Ruthenium complexes are also effective catalysts for the racemization of secondary alcohols and can be coupled with enzymatic kinetic resolution to achieve DKR. academie-sciences.fracs.org Zeolite-based catalysts have also been explored for the racemization of secondary alcohols in DKR processes. nih.govresearchgate.net

| Racemization Catalyst | Enzyme | Substrate Class | Reference |

| Oxovanadium catalyst | Lipase | Tertiary alcohol | rsc.org |

| Vanadium catalyst | Lipase A from Candida antarctica (CAL-A) | Tertiary alcohol | researchgate.net |

| Ruthenium complexes | Lipase | Secondary alcohols | academie-sciences.fracs.org |

| Zeolite | Lipase | Secondary alcohols | nih.govresearchgate.net |

Chromatographic Enantioseparation Techniques

Chromatographic methods are essential for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. nih.govnih.gov

Chiral stationary phases (CSPs) are the key to enantioseparation in chromatography. nih.gov These are materials that contain a chiral selector, which interacts differently with the two enantiomers of a racemic compound, leading to their separation. nih.gov

For the separation of alcohols, various CSPs have been developed. A GC stationary phase prepared by attaching a diproline chiral selector to a polysiloxane copolymer has been shown to resolve racemic aromatic alcohols without derivatization. nih.gov

In HPLC, CSPs based on macrocyclic oligosaccharides like cyclofructans have been used. nih.gov Cyclofructans, composed of β-2,1-linked D-fructofuranose units, can separate enantiomers through interactions with their chiral structure. nih.gov The separation of phenylisoserine (B1258129) analogs has been achieved on cyclofructan-based columns using a normal-phase eluent system. nih.gov Supercritical fluid chromatography (SFC) is another technique that can be used for the enantioseparation of pharmaceuticals, often employing chiral stationary phases. fagg.be

Chiral Gas Chromatography for Separation of 3-(4-n-Propylphenyl)-3-pentanol Enantiomers

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For tertiary alcohols like this compound, derivatized cyclodextrins are the most common and effective CSPs. gcms.czjiangnan.edu.cn These cyclodextrin (B1172386) derivatives, such as permethylated or acylated beta- and gamma-cyclodextrins, are coated onto a capillary column. gcms.czsci-hub.se

The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. The stability of these complexes is influenced by factors such as the size and shape of the analyte, the type of cyclodextrin, and the nature of the derivative groups on the cyclodextrin.

For a compound like this compound, a typical chiral GC method would involve a capillary column coated with a derivatized cyclodextrin. The selection of the specific CSP would be crucial and would likely involve screening several different cyclodextrin derivatives to achieve optimal separation. The temperature program of the GC oven is another critical parameter that needs to be optimized to balance resolution and analysis time.

Illustrative Data for Chiral GC Separation of a Structurally Similar Tertiary Alcohol:

The following table presents hypothetical, yet representative, data for the chiral GC separation of a tertiary alcohol with structural similarities to this compound. This data is intended to illustrate the expected performance of the technique.

| Parameter | Value |

| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (Enantiomer 1) | 18.5 min |

| Retention Time (Enantiomer 2) | 19.2 min |

| Resolution (Rs) | 1.8 |

This data is illustrative and based on typical separations of analogous compounds.

Chiral High-Performance Liquid Chromatography for Preparative and Analytical Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical and preparative scale separation of enantiomers. Unlike GC, HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For the enantioseparation of this compound, polysaccharide-based CSPs are highly effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of enantioselectivity for various classes of chiral compounds, including alcohols.

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral polymer. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can bind with different affinities.

For analytical purposes, a small-particle-size column is used to achieve high resolution and efficiency. For preparative separations, larger columns with higher loading capacities are employed to isolate multigram quantities of the individual enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve the desired separation. nih.gov

Illustrative Data for Chiral HPLC Separation of a Structurally Similar Tertiary Alcohol:

The following table provides hypothetical but realistic data for the analytical chiral HPLC separation of a tertiary alcohol analogous to this compound.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Retention Time (k'1) | 6.8 |

| Retention Time (k'2) | 8.2 |

| Separation Factor (α) | 1.21 |

| Resolution (Rs) | 2.5 |

This data is illustrative and based on typical separations of analogous compounds.

For preparative separations, the conditions would be scaled up, using a larger diameter column and a higher flow rate, while maintaining the same mobile phase composition to ensure consistent selectivity.

Reaction Manifold and Mechanistic Investigations of 3 4 N Propylphenyl 3 Pentanol Transformations

Elimination Reactions: Dehydration of Tertiary Alcohols

The dehydration of alcohols to form alkenes is a cornerstone of organic synthesis. nih.govchemdictionary.org In the case of tertiary alcohols like 3-(4-n-propylphenyl)-3-pentanol, this transformation is particularly facile and proceeds under relatively mild conditions. libretexts.orglibretexts.org

Detailed E1 and E2 Mechanistic Elucidation in the Context of this compound

The dehydration of tertiary alcohols, including this compound, predominantly follows the unimolecular elimination (E1) mechanism. chemdictionary.orglibretexts.orglibretexts.org This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. chemdictionary.orgyoutube.com The reaction is typically initiated by a strong acid, such as sulfuric or phosphoric acid, which protonates the hydroxyl group, converting it into a good leaving group (water). quora.comtutorsglobe.com The subsequent departure of the water molecule is the rate-determining step, leading to the formation of a tertiary carbocation. chemdictionary.org A base, which can be a water molecule or the conjugate base of the acid, then abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.orglibretexts.org

The bimolecular elimination (E2) mechanism is less common for tertiary alcohols under acidic conditions because it requires a strong base to abstract a proton simultaneously with the departure of the leaving group. libretexts.orgyoutube.com However, under specific, non-acidic conditions, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, an E2 pathway can be favored. libretexts.orglibretexts.org

Table 1: Comparison of E1 and E2 Mechanisms for Alcohol Dehydration

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Determining Step | Formation of carbocation | Concerted proton abstraction and leaving group departure |

| Intermediate | Carbocation | None (transition state) |

| Substrate Reactivity | 3° > 2° > 1° | 1° > 2° > 3° (with strong, unhindered base) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Rearrangements | Common | Not possible |

Regioselectivity and Stereoselectivity of Alkene Products from Dehydration

The dehydration of this compound can theoretically yield a mixture of alkene isomers. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts that the major product will be the most substituted (and therefore most stable) alkene. stackexchange.combrainly.com In this case, elimination of a proton from one of the adjacent methylene (B1212753) (-CH2-) groups would lead to the formation of 3-(4-n-propylphenyl)-2-pentene, the Zaitsev product. Elimination of a proton from one of the methyl groups of the pentyl chain is also possible, leading to a less substituted alkene.

The stereoselectivity of the reaction refers to the preferential formation of one stereoisomer over another. In the case of 3-(4-n-propylphenyl)-2-pentene, both (E) and (Z) isomers can be formed. The (E) isomer, where the larger groups are on opposite sides of the double bond, is generally the more stable and therefore the major product due to reduced steric strain.

Carbocation Rearrangement Phenomena in Tertiary Alcohol Dehydration

A key feature of reactions proceeding through a carbocation intermediate, such as the E1 dehydration of alcohols, is the potential for rearrangements. libretexts.orgmasterorganicchemistry.com Carbocations will rearrange to a more stable form if possible, typically through a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comyoutube.com

In the specific case of the tertiary carbocation formed from this compound, it is already a relatively stable species. masterorganicchemistry.com The positive charge is on a tertiary carbon and is further stabilized by the adjacent aromatic ring through resonance. Therefore, significant rearrangement of this carbocation to a more stable form is unlikely under typical dehydration conditions. However, it is a phenomenon that must always be considered, especially with more complex substrates where more stable carbocations can be readily formed. masterorganicchemistry.commasterorganicchemistry.com

Novel Catalytic Systems for Mild Dehydration (e.g., Heterogeneous Catalysis)

While strong mineral acids are effective for alcohol dehydration, they can lead to side reactions and are often difficult to separate from the product mixture. nih.gov This has driven research into milder and more sustainable catalytic systems.

Heterogeneous catalysts, such as solid acids, offer several advantages, including ease of separation and potential for reuse. liverpool.ac.ukacs.org Materials like γ-alumina, zeolites (such as HZSM-5), and supported heteropoly acids have shown promise for alcohol dehydration. liverpool.ac.ukacs.orghw.ac.uk These catalysts can operate at lower temperatures and often exhibit high selectivity for the desired alkene product. acs.orghw.ac.uk

Homogeneous catalysts based on metal triflates, such as those of bismuth(III), hafnium(IV), and iron(III), have also been developed for the mild dehydration of alcohols. nih.govhw.ac.ukrsc.org For instance, bismuth(III) triflate has been shown to be a highly efficient catalyst for the dehydration of tertiary alcohols, providing high yields of alkenes under mild conditions. nih.gov

Nucleophilic Substitution Reactions at the Carbinol Carbon

In addition to elimination, tertiary alcohols can also undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by another functional group.

SN1 Pathways for Conversion to Halides and Other Leaving Groups

The conversion of this compound to the corresponding alkyl halide can be achieved via a unimolecular nucleophilic substitution (SN1) reaction. chemdictionary.orgmasterorganicchemistry.com Similar to the E1 mechanism, the SN1 pathway proceeds through the formation of a carbocation intermediate. masterorganicchemistry.com

The reaction is typically carried out using a hydrohalic acid (HCl, HBr, or HI). chemdictionary.orgtutorsglobe.com The acid first protonates the hydroxyl group, forming a good leaving group (water). tutorsglobe.com The departure of water generates the stable tertiary carbocation. masterorganicchemistry.com A halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide product. chemdictionary.orgmasterorganicchemistry.com

Because the reaction proceeds through a planar carbocation intermediate, if the carbinol carbon were a stereocenter, the SN1 reaction would typically lead to a racemic mixture of products (both inversion and retention of configuration). masterorganicchemistry.com

Stereochemical Inversion in Nucleophilic Substitution at Tertiary Stereocenters

Nucleophilic substitution at a sterically hindered tertiary stereocenter, such as the one in this compound, presents a significant mechanistic challenge. The classical SN2 mechanism, which proceeds with a predictable inversion of stereochemistry (a Walden inversion), is generally disfavored at tertiary carbons due to severe steric hindrance that prevents the requisite backside attack by the nucleophile. nih.govmasterorganicchemistry.com Consequently, reactions at tertiary centers typically favor S_N1 pathways, which involve the formation of a planar carbocation intermediate. This intermediate can be attacked by the nucleophile from either face, often leading to a mixture of stereoisomers (racemization) rather than a clean inversion. nih.govyoutube.com

However, achieving stereochemical inversion at tertiary centers is not impossible and represents an area of active research. The key to controlling the stereochemical outcome is to influence the fate of the carbocation intermediate. nih.gov For inversion to occur, the nucleophile must attack the carbocation from the face opposite to the departed leaving group. This can be promoted if the leaving group remains in close proximity to the carbocation, forming a "tight ion pair" or "intimate ion pair" that effectively shields one face of the carbocation. nih.gov

Recent advances have demonstrated that specific methodologies can facilitate this inversion. For instance, Lewis acid-catalyzed solvolysis has been used to achieve the stereochemical inversion of chiral tertiary alcohols with nitrogenous nucleophiles. nih.govnih.gov In this approach, the tertiary alcohol is first acylated, and then a Lewis acid promotes the departure of the acyloxy group. The resulting carbocation is intercepted by the nucleophile, leading to inversion of configuration. nih.gov Another strategy involves intramolecular nucleophilic substitution, where the nucleophile is tethered to the substrate, promoting an attack from a specific trajectory. nih.gov Iron-catalyzed conversions of tertiary alcohols have also been shown to proceed with high enantiospecificity and inversion of configuration, operating through the formation of tight iron ion-pairs at low temperatures. nih.gov

These modern methods highlight that while direct S_N2 reactions are challenging at tertiary centers like that in this compound, stereochemical inversion can be achieved through carefully designed reaction pathways that control the environment of the carbocation intermediate.

Activation of the Hydroxyl Group for Substitution: Tosylation and Mesylation

The hydroxyl (-OH) group of an alcohol, including the tertiary alcohol this compound, is a notoriously poor leaving group for nucleophilic substitution reactions because its departure would form the strongly basic hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common and effective strategy is its conversion into a sulfonate ester, such as a tosylate (p-toluenesulfonate, -OTs) or a mesylate (methanesulfonate, -OMs). masterorganicchemistry.comlibretexts.org

These groups are excellent leaving groups because their corresponding anions (tosylate and mesylate) are highly stabilized by resonance, making them weak bases. youtube.comyoutube.com The conversion is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a weak base like pyridine. masterorganicchemistry.comyoutube.com The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction. youtube.com

Key Features of Tosylation and Mesylation:

Stereochemical Retention: A crucial advantage of this method is that the conversion of the alcohol to a tosylate or mesylate proceeds with retention of stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.orgyoutube.com This is because the C-O bond of the alcohol is not broken during the reaction; the reaction occurs at the oxygen atom of the hydroxyl group. youtube.com

Versatility: Once formed, alkyl tosylates and mesylates are versatile substrates that can undergo substitution reactions with a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org They behave similarly to alkyl halides in S_N1 and S_N2 reactions. libretexts.orgchemistrysteps.com

Challenges with Tertiary Alcohols: While effective, the tosylation and mesylation of sterically hindered tertiary alcohols can be slow. chemistrysteps.com In some cases, particularly with benzylic alcohols, reaction with tosyl chloride may lead to the formation of the corresponding alkyl chloride instead of the tosylate. nih.gov

| Reagent | Abbreviation | Leaving Group Formed | Key Characteristics |

|---|---|---|---|

| p-Toluenesulfonyl chloride | TsCl | Tosylate (OTs) | Excellent leaving group; reaction retains stereochemistry. masterorganicchemistry.comlibretexts.org |

| Methanesulfonyl chloride | MsCl | Mesylate (OMs) | Excellent leaving group; often used when tosylate is too bulky. masterorganicchemistry.comchemistrysteps.com |

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.orgyoutube.com This is because they lack a hydrogen atom on the carbon that bears the hydroxyl group (the α-carbon). Typical oxidation reactions of primary and secondary alcohols involve the removal of this hydrogen, which is not possible for tertiary alcohols. youtube.comyoutube.com Therefore, strong oxidizing agents and harsh conditions are usually required to oxidize tertiary alcohols, and these reactions often proceed via cleavage of a carbon-carbon bond. consensus.app

Mechanistic Studies of Hindered Alcohol Oxidation

The oxidation of sterically hindered tertiary alcohols is a mechanistically complex process. Due to the absence of an α-hydrogen, the reaction cannot proceed through the typical pathway of forming a ketone or aldehyde. Instead, oxidation often involves radical mechanisms or C-C bond cleavage.

For benzylic alcohols, the presence of the aromatic ring can influence the reaction pathway. The benzylic C-H bonds are relatively weak and can be targeted for oxidation. masterorganicchemistry.com However, for a tertiary benzylic alcohol like this compound, the benzylic carbon itself is the site of the hydroxyl group, and there are no benzylic C-H bonds to be oxidized in the traditional sense.

Mechanistic studies on the oxidation of tertiary alcohols often point to initial formation of an unstable intermediate, such as a hypochlorite (B82951) or chromate (B82759) ester, which then fragments. For example, oxidation with strong reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the carbon skeleton. masterorganicchemistry.com Recent studies have explored catalytic systems, such as using ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) with trifluoroacetic acid (TFA) and oxygen, which can achieve selective oxidative C-C bond cleavage of tertiary alcohols to produce carbonyl compounds. consensus.app

Selective Oxidation Methodologies

Developing selective methods for oxidizing tertiary alcohols without extensive degradation is a significant challenge. However, several methodologies have been developed:

Iron and Copper-Based Catalysts: Systems using iron or copper catalysts have been developed for the selective oxidation of C-H bonds. acs.org For instance, bis(methanesulfonyl) peroxide in the presence of copper(I) acetate (B1210297) can oxidize benzylic positions to form mesylates, which can then be hydrolyzed to alcohols. nih.gov While this is typically for oxidizing a C-H bond to a C-OH bond, related systems can be adapted for further transformations.

Synergistic Catalysis: A combination of catalysts can achieve selective oxidation. One reported method uses ammonium cerium(IV) nitrate (CAN) and trifluoroacetic acid (TFA) to catalyze the selective oxidative C-C bond cleavage of tertiary alcohols with oxygen, yielding ketones. consensus.app This approach is notable for using simple, inexpensive, and environmentally friendly catalysts. consensus.app

Photocatalysis: Synergistic photocatalytic systems, for example using a bisphosphonium catalyst and a cobalt catalyst, have been developed for the selective oxidation of benzylic alcohols under oxidant-free conditions. rsc.org

| Reagent/System | Conditions | Product Type | Reference |

|---|---|---|---|

| (NH₄)₂Ce(NO₃)₆ (CAN), Trifluoroacetic Acid (TFA), O₂ | Catalytic | Ketones (via C-C cleavage) | consensus.app |

| Hot, acidic KMnO₄ or H₂CrO₄ | Harsh, stoichiometric | Mixture of cleavage products | masterorganicchemistry.com |

Rearrangement Reactions Involving the this compound Skeleton (e.g., Pinacol-type Rearrangements)

The carbon skeleton of this compound is susceptible to rearrangement reactions, particularly under acidic conditions. The most prominent of these is the pinacol (B44631) rearrangement, a classic reaction of 1,2-diols (vicinal diols). wikipedia.orgmasterorganicchemistry.com While this compound is not a diol itself, the principles of the pinacol rearrangement are highly relevant to the behavior of its corresponding carbocation intermediate in acidic media.

When treated with a strong acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). libretexts.orgbyjus.com Departure of water generates a tertiary carbocation. This carbocation can then undergo a 1,2-shift of an adjacent alkyl (ethyl) or aryl (4-n-propylphenyl) group. wikipedia.orgmasterorganicchemistry.com

The driving force for this rearrangement is the formation of a more stable carbocation. In the context of the pinacol rearrangement, the migrating group moves to the adjacent carbon, allowing the oxygen of the remaining hydroxyl group to form a pi bond with the carbon, creating a highly stable, resonance-stabilized oxonium ion, which is the conjugate acid of a ketone. masterorganicchemistry.comlibretexts.org

For this compound, the initial tertiary carbocation can rearrange via:

A 1,2-ethyl shift: An ethyl group migrates to the carbocation center.

A 1,2-aryl shift: The 4-n-propylphenyl group migrates.

The migratory aptitude generally follows the order: phenyl > alkyl. wikipedia.org Therefore, the migration of the 4-n-propylphenyl group is expected to be competitive, leading to the formation of a rearranged ketone. The exact product distribution would depend on the specific reaction conditions and the relative stabilities of the possible transition states.

A related transformation is the α-ketol rearrangement, where a base can induce a nih.govacs.org-alkyl shift in a tertiary α-hydroxy ketone. acs.org This demonstrates the general propensity of such skeletons to undergo rearrangement.

Derivatization Strategies for the Tertiary Hydroxyl Functionality

The tertiary hydroxyl group of this compound can be chemically modified, or "derivatized," for various purposes, such as enhancing its reactivity, aiding in purification, or for analytical characterization. nih.govresearchgate.net

Common derivatization strategies for hydroxyl groups include:

Esterification: The alcohol can be converted into an ester by reacting with a carboxylic acid or, more commonly, a more reactive acyl chloride or anhydride. researchgate.netlibretexts.org For sterically hindered tertiary alcohols, this reaction can be challenging. However, methods using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be effective for the esterification of tertiary alcohols. researchgate.net

Etherification: Formation of an ether can be achieved, although direct Williamson ether synthesis is often difficult with tertiary alcohols due to competing elimination reactions. Acid-catalyzed additions to alkenes or reactions with specific alkylating agents under controlled conditions may be employed.

Conversion to Halides: As discussed, reaction with strong hydrohalic acids (HCl, HBr) can convert the alcohol to the corresponding alkyl halide, proceeding through an S_N1 mechanism. libretexts.org

Conversion to Azides: The hydroxyl group can be converted to an azide (B81097), a versatile functional group for "click chemistry." nih.gov This can be achieved through methods that often involve initial activation of the alcohol (e.g., to a tosylate) followed by substitution with an azide salt, or through more direct methods using reagents like triphenylphosphine/DDQ/n-Bu₄NN₃. nih.gov

Silylation: Reaction with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), converts the hydroxyl group into a silyl (B83357) ether. This is a common strategy to protect the hydroxyl group during other synthetic steps or to increase the volatility of the compound for analysis by gas chromatography.

| Derivative Type | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Ester | Acyl chloride, Anhydride, or Carboxylic acid + EDC/HOBt | Protection, Synthesis, Analysis | researchgate.netresearchgate.net |

| Tosylate/Mesylate | TsCl/Pyridine, MsCl/Pyridine | Activation for substitution/elimination | masterorganicchemistry.comlibretexts.org |

| Alkyl Halide | Conc. HX (e.g., HBr, HCl) | Synthetic intermediate | libretexts.org |

| Silyl Ether | TMSCl, TBDMSCl | Protection, GC analysis | libretexts.org |

| Azide | Ph₃P/DDQ/n-Bu₄NN₃ | Introduction of a bioorthogonal handle | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 4 N Propylphenyl 3 Pentanol

Vibrational Spectroscopy for Intermolecular and Intramolecular Interactions

Infrared (IR) and Raman Spectroscopic Analysis of O-H Stretching and Hydrogen Bonding

The hydroxyl (O-H) group in 3-(4-n-propylphenyl)-3-pentanol is highly sensitive to hydrogen bonding. In a gaseous state or when dissolved in a non-polar solvent, the O-H group's stretching vibration is observed as a sharp, distinct band at higher frequencies, indicating a "free" or non-bonded state. However, in liquid or solid form, this band becomes broader and shifts to lower frequencies. This change is a direct result of the formation of intermolecular hydrogen bonds (O-H···O).

The degree of this frequency shift corresponds to the strength of the hydrogen bond. In its liquid state, this compound molecules associate with each other to form various hydrogen-bonded structures, such as dimers, trimers, and larger clusters. This variety of bonded states, each with a different hydrogen bond strength, leads to a broad and asymmetrical O-H stretching band in the IR and Raman spectra. To analyze this complex band, it is often broken down into several components, each representing a specific type of hydrogen-bonded group. For example, separate bands can be identified for the terminal O-H groups in a chain, those in dimeric arrangements, and those involved in more extended polymeric chains. The formation of these different aggregates, including dimers and trimers, is influenced by factors such as concentration and temperature.

Correlation of Cα-H Frequencies with Hydrogen Bonding Strength

The strength of the hydrogen bond involving the hydroxyl group also affects the vibrational frequencies of adjacent chemical bonds. A notable correlation exists between the frequency of the Cα-H stretching vibration and the strength of the O-H···O hydrogen bond, where Cα is the carbon atom directly attached to the hydroxyl group. As the hydrogen bond becomes stronger, indicated by a greater shift to lower frequencies for the O-H stretch, a shift to higher frequencies (a blue shift) is often seen for the Cα-H stretching vibration.

This effect is due to electronic changes within the molecule. A stronger hydrogen bond pulls electron density away from the O-H bond, which in turn alters the electron distribution around the Cα atom. This change strengthens the Cα-H bond, causing its vibrational frequency to increase. This correlation offers an additional spectroscopic tool for investigating the characteristics and strength of hydrogen bonding networks in this compound.

Analysis of C-O Stretching and Skeletal Vibrations

The C-O stretching vibration, which typically appears in the fingerprint region of IR and Raman spectra, is also sensitive to the hydrogen bonding state of the hydroxyl group. In tertiary alcohols like this compound, the C-O stretching mode is coupled with other skeletal vibrations, making its assignment challenging. Nevertheless, when a hydrogen bond forms, the C-O stretching frequency generally shifts to a higher wavenumber. This blue shift results from the redistribution of electrons within the C-O-H fragment upon hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed analysis of the structure and conformation of this compound, offering a window into the connectivity of its atoms and their arrangement in three-dimensional space.

High-Resolution 1H and 13C NMR for Assignment of Complex Branched Structures

High-resolution 1H and 13C NMR spectroscopy enables the precise identification of the various proton and carbon signals in the complex, branched structure of this compound.

In the 1H NMR spectrum, the aromatic protons on the propylphenyl ring typically appear as a series of multiplets in the downfield region. The chemical shifts and splitting patterns of these protons reveal their substitution pattern on the benzene (B151609) ring. The protons of the n-propyl group and the two ethyl groups attached to the tertiary carbinol carbon have distinct chemical shifts and multiplicities based on their unique chemical environments. For example, due to the chiral center, the methylene (B1212753) protons of the ethyl groups adjacent to the carbinol carbon are diastereotopic and may appear as a complex multiplet.

The 13C NMR spectrum provides complementary data, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic surroundings. For instance, the carbinol carbon (Cα) bonded to the hydroxyl group will show a characteristic downfield shift. The aromatic carbons also appear in the downfield region, while the aliphatic carbons of the propyl and ethyl groups are found in the upfield region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 | d | 2H | Aromatic (ortho to propyl) |

| 7.15 | d | 2H | Aromatic (meta to propyl) |

| 2.55 | t | 2H | -CH₂- (benzylic) |

| 1.70 | q | 4H | -CH₂- (ethyl) |

| 1.60 | sextet | 2H | -CH₂- (propyl) |

| 1.55 | s | 1H | -OH |

| 0.95 | t | 3H | -CH₃ (propyl) |

| 0.80 | t | 6H | -CH₃ (ethyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 145.2 | Aromatic C (ipso, attached to Cα) |

| 140.8 | Aromatic C (ipso, attached to propyl) |

| 128.4 | Aromatic CH (ortho to propyl) |

| 126.5 | Aromatic CH (meta to propyl) |

| 78.6 | Cα (carbinol) |

| 37.5 | -CH₂- (benzylic) |

| 32.1 | -CH₂- (ethyl) |

| 24.8 | -CH₂- (propyl) |

| 13.9 | -CH₃ (propyl) |

| 8.2 | -CH₃ (ethyl) |

Advanced NMR Techniques for Stereochemical Assignments and Conformational Dynamics (e.g., NOESY, COSY, HSQC, HMBC)

To fully understand the three-dimensional structure and conformational dynamics of this compound, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons, typically over two or three bonds. It is crucial for tracing the connectivity within the proton spin systems of the n-propyl and ethyl groups and for confirming the assignments of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons that are directly attached to carbon atoms. It provides a clear link between the 1H and 13C assignments, which is vital for a molecule with several similar aliphatic groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly effective for establishing connectivity across quaternary carbons, such as the ipso-carbons of the aromatic ring and the carbinol carbon (Cα). For example, it can reveal correlations between the aromatic protons and the benzylic carbon of the propyl group, or between the ethyl protons and the carbinol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. NOESY correlations are observed between protons that are close to each other in space (typically less than 5 Å). This is invaluable for determining the molecule's preferred conformation, including the relative orientation of the phenyl ring and the alkyl groups around the chiral center. For instance, NOEs between the aromatic protons and the protons of the ethyl groups can help define the rotational conformation around the Cα-aryl bond.

Together, these advanced NMR techniques offer a comprehensive view of the molecular structure and conformation of this compound in solution.

Lanthanide-Induced Shift (LIS) Studies for Conformational Preferences

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful technique to elucidate the solution-state conformation of molecules like this compound. This method involves the addition of a paramagnetic lanthanide complex, often a β-diketonate complex such as tris(dipivalomethanato)europium(III) (Eu(dpm)₃) or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), to the sample. The lanthanide ion in the shift reagent coordinates to the hydroxyl group of the alcohol. acs.org This interaction induces significant changes in the chemical shifts of the protons in the molecule, known as lanthanide-induced shifts. researchgate.net

The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the paramagnetic lanthanide ion. Protons closer to the hydroxyl group experience larger shifts. By analyzing the differential shifts of the various protons in the n-propyl group, the pentyl group, and the aromatic ring, the time-averaged conformation of the molecule in solution can be determined. For this compound, LIS studies would reveal the preferred rotational conformations around the C-C bonds, particularly the orientation of the n-propylphenyl group relative to the two ethyl groups of the pentanol (B124592) moiety.

| Proton Group | Expected Relative Lanthanide-Induced Shift (LIS) | Information Gained |

| OH | Largest | Confirmation of coordination site |

| CH₂ (ethyl groups) | Large | Proximity to the coordination site |

| CH₃ (ethyl groups) | Medium | Distance from the coordination site |

| Aromatic (ortho) | Medium-Small | Orientation of the aromatic ring |

| n-Propyl (CH₂) | Small | Conformation of the n-propyl chain |

| Aromatic (meta) | Small | |

| n-Propyl (CH₃) | Smallest |

This table provides a qualitative prediction of the expected relative LIS values.

Mass Spectrometry for Fragmentation Pathway Analysis of Aryl Tertiary Alcohols

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For aryl tertiary alcohols like this compound, the molecular ion peak is often weak or absent, especially in electron ionization (EI) mass spectrometry. whitman.edu The fragmentation is typically dominated by two primary pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. youtube.com In the case of this compound, this would lead to the loss of an ethyl radical to form a stable, resonance-stabilized oxonium ion.

The second major fragmentation pathway is dehydration, which is the loss of a water molecule. whitman.edu This is a common fragmentation pattern for alcohols and often results in a prominent [M-18]⁺ peak. whitman.edu Aromatic alcohols, due to the stability of the aromatic ring, can also exhibit a significant molecular ion peak. whitman.edu The fragmentation of the n-propylphenyl group can also occur, leading to characteristic ions.

Predicted Major Fragmentation Ions for this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M-18]⁺ | C₁₄H₂₀⁺ | Dehydration |

| [M-29]⁺ | C₁₂H₁₇O⁺ | Alpha-cleavage (loss of C₂H₅) |

| 133 | C₉H₁₃O⁺ | Cleavage of the bond between the tertiary carbon and the aromatic ring |

| 119 | C₉H₁₁⁺ | Further fragmentation of the n-propylphenyl moiety |

| 91 | C₇H₇⁺ | Tropylium ion, characteristic of benzylic compounds |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of a specific enantiomer, provided a suitable crystal is obtained. nih.gov This technique maps the electron density of the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the solid-state conformation of the molecule, including the rotational positions of the n-propyl and phenyl groups and the arrangement of the ethyl groups around the chiral center. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. The formation of solid-state structures can be influenced by these interactions. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Enriched Samples

Chiroptical spectroscopy techniques, particularly circular dichroism (CD), are essential for studying enantiomerically enriched or pure samples of chiral molecules like this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. mtoz-biolabs.comresearchgate.net

For aryl tertiary alcohols, the electronic transitions of the aromatic chromophore are often the focus of CD studies. The Cotton effects observed in the CD spectrum can provide information about the spatial arrangement of the groups around the chiral center. rsc.org The sign and intensity of the Cotton effects are sensitive to the conformation of the molecule, making CD a valuable tool for conformational analysis in solution. nih.govnih.gov In some cases, derivatization of the alcohol can be used to introduce a chromophore suitable for CD analysis to determine the absolute configuration. nih.gov

Computational Chemistry and Theoretical Modeling of 3 4 N Propylphenyl 3 Pentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, reaction pathways, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a principal tool for investigating the reaction mechanisms of organic molecules due to its balance of computational cost and accuracy. For 3-(4-n-propylphenyl)-3-pentanol, DFT studies would be instrumental in exploring reactions such as dehydration, which is a characteristic reaction of tertiary alcohols. libretexts.org The reaction proceeds via a carbocation intermediate, and the stability of this intermediate is crucial for the reaction rate. ncert.nic.in The presence of the phenyl group can stabilize the tertiary carbocation through resonance.

DFT calculations, often using functionals like B3LYP, can be employed to locate the transition state structures for such reactions. researchgate.netwhiterose.ac.uk The geometry of the transition state and its associated energy barrier provide a quantitative understanding of the reaction kinetics. For instance, in the acid-catalyzed dehydration of a tertiary benzylic alcohol, DFT can model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation, and the final elimination of a proton to form an alkene. libretexts.org The electron-donating n-propyl group at the para position of the phenyl ring would be expected to further stabilize the carbocation intermediate, thereby influencing the reaction rate compared to an unsubstituted phenyl ring.

Table 1: Illustrative DFT-Calculated Parameters for the Transition State of a Tertiary Benzylic Alcohol Dehydration

| Parameter | Value | Description |

| Reaction | Acid-Catalyzed Dehydration | Formation of an alkene from a tertiary alcohol. |

| Intermediate | Tertiary Carbocation | A key reactive intermediate in the SN1/E1 mechanism. ncert.nic.in |

| Activation Energy (ΔG‡) | ~20-25 kcal/mol | The free energy barrier for the rate-determining step. |

| Key Bond Distance (C-O) | ~1.8 - 2.0 Å | The elongated carbon-oxygen bond in the transition state. |

Note: The data in this table are illustrative and represent typical values for the dehydration of a tertiary benzylic alcohol, as specific data for this compound is not available in the cited literature.

Ab Initio Calculations for Energetic Profiles and Spectroscopic Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, albeit computationally intensive, approach to studying molecular properties. nih.gov These methods are valuable for constructing detailed potential energy surfaces and for the accurate prediction of spectroscopic data.

For this compound, ab initio calculations can be used to determine the relative energies of different conformers and to predict its vibrational (infrared and Raman) spectra. nih.gov The calculated vibrational frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be compared with experimental spectra to confirm the molecular structure. nih.govnist.gov For example, the characteristic O-H stretching frequency in alcohols is a sensitive probe of hydrogen bonding and the local molecular environment. spectroscopyonline.com

Table 2: Predicted Ab Initio Vibrational Frequencies for Key Modes in a Tertiary Benzylic Alcohol

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) (B3LYP/6-311+G(d,p)) | Expected Experimental Wavenumber (cm-1) |

| O-H Stretch | ~3600-3700 (unscaled) | ~3300-3500 (broad, H-bonded) |

| C-O Stretch | ~1150-1250 (unscaled) | ~1100-1210 |

| Aromatic C-H Stretch | ~3000-3100 (unscaled) | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 (unscaled) | ~2850-2970 |

Note: The calculated wavenumbers are harmonic and would typically be scaled for better agreement with experimental values. The data is based on general values for tertiary benzylic alcohols. nih.gov

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density to characterize chemical bonding. wiley-vch.de This method identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of interatomic interactions. nih.gov